3-(3-Ethoxy-4-methoxyphenyl)propanoic acid
Overview
Description
3-(3-Ethoxy-4-methoxyphenyl)propionic acid is a chemical compound with the CAS Number: 31282-89-0. It has a molecular weight of 224.26 . The IUPAC name for this compound is 3-(3-ethoxy-4-methoxyphenyl)propanoic acid .
Molecular Structure Analysis
The molecular structure of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid is represented by the linear formula C12H16O4 . The InChI code for this compound is 1S/C12H16O4/c1-3-16-11-8-9 (5-7-12 (13)14)4-6-10 (11)15-2/h4,6,8H,3,5,7H2,1-2H3, (H,13,14) .Physical and Chemical Properties Analysis
The compound has a melting point range of 103-105 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Propionamides : The hydrolysis of a related compound, 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid, leads to the formation of propionamides with weak antibacterial activity (Arutyunyan et al., 2014).
- Chemical Reactions and Products : The ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid results in various products, indicating its reactivity in different chemical reactions (Brown, Denman, & O'donnell, 1971).
Potential Therapeutic Applications
- Cancer Chemoprevention : A compound closely related to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, has shown potential as a cancer chemopreventive agent (Curini et al., 2006).
Pharmacokinetics and Metabolism
- Study in Rats : A study on 3-(4-Hydroxy-3-methoxyphenyl) propionic acid showed its rapid metabolism and wide tissue distribution in Sprague-Dawley rats, suggesting its potential biological effects (Abe et al., 2023).
Spectroscopy and Structural Analysis
- Spectroscopic Studies : The fluorescence excitation spectra of 3-(4-methoxyphenyl) propionic acid in a supersonic jet have been measured, providing insights intoits conformer structures and properties (Martinez, Alfano, & Levy, 1991).
Applications in Materials Science
- Molecularly Imprinted Hydrogels : Research on molecularly imprinted hydrogels using a synthetic surrogate of ferulic acid, which is structurally similar to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, suggests applications in active packaging materials to prevent lipid oxidation (Benito-Peña et al., 2016).
- Chain Extender in Bionanocomposites : The use of 3-(4-Hydroxyphenyl)propionic acid, a related compound, as a chain extender in bionanocomposites indicates potential applications for similar compounds in creating biodegradable materials (Totaro et al., 2017).
Natural Product Derivatives
- Bromophenol Derivatives : Studies on bromophenol derivatives, including compounds structurally related to 3-(3-Ethoxy-4-methoxyphenyl)propionic acid, from the red alga Rhodomela confervoides, highlight the diversity of natural compounds and their potential applications (Zhao et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been found to interact with gpr41 receptors .
Mode of Action
It’s worth noting that related compounds have been shown to stimulate lipid catabolism pathways via activation of gpr41 receptors .
Biochemical Pathways
Related compounds have been associated with the lipid catabolism pathway .
Pharmacokinetics
Similar compounds like 3-(4-hydroxy-3-methoxyphenyl)propionic acid have been shown to undergo rapid metabolism and wide tissue distribution .
Result of Action
Related compounds have been associated with anti-obesity effects and improvement of hepatic steatosis .
Action Environment
It’s worth noting that the gut microbiota plays a crucial role in the metabolism of similar compounds .
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHHVCSPHJILQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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